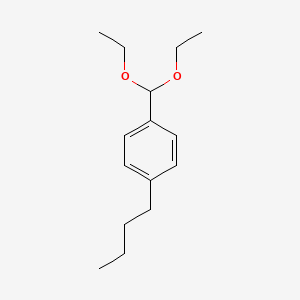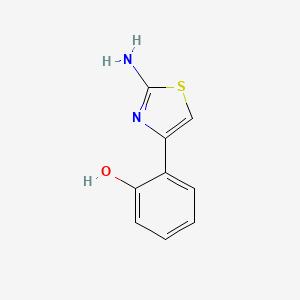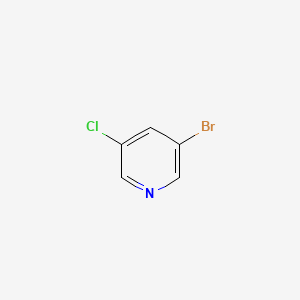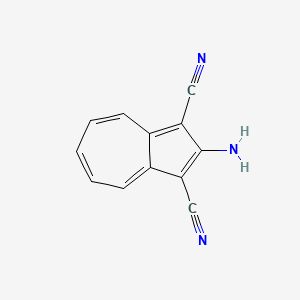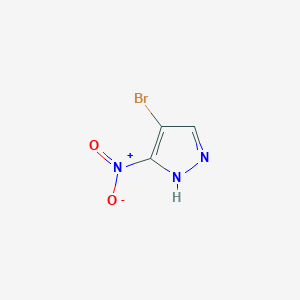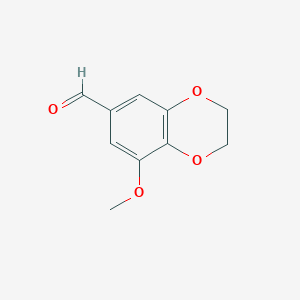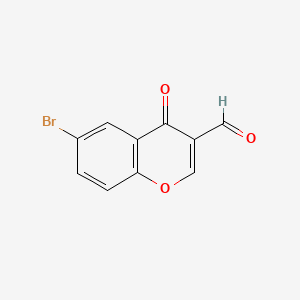
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Vue d'ensemble
Description
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a compound of interest in various fields of chemistry due to its structural features and potential applications in synthesis and material science. Its unique molecular framework makes it a candidate for studies involving structural, energetic, and electronic properties.
Synthesis Analysis
The synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its derivatives involves reactions under specific conditions that facilitate the formation of this compound. For example, reactions with amidine-type compounds and hydrazine derivatives under alkaline conditions have been described to yield condensation products, showcasing the compound's reactivity and versatility in synthesis pathways (Petersen & Heitzer, 1976).
Molecular Structure Analysis
First principles Density Functional Theory (DFT) investigations provide insights into the structural, energetic, and electronic properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. These studies reveal optimized molecular geometries, HOMO-LUMO gaps, and Molecular Electrostatic Potential (MEP), offering a deep understanding of the compound's molecular structure (Toh et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For instance, its transformations in the presence of pentacarbonyliron and HMPA have been studied, proposing mechanisms based on spectral methods and X-ray analysis (Ambartsumyan et al., 2012).
Physical Properties Analysis
Although specific studies directly detailing the physical properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde are scarce, insights can be inferred from synthesis and molecular structure analyses. These include solubility, melting points, and other physical characteristics relevant to its handling and use in chemical reactions.
Chemical Properties Analysis
The chemical properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, such as its electrophilic and nucleophilic reaction capabilities, acidity or basicity of functional groups, and stability under various conditions, can be deduced from its synthesis and molecular structure analyses. DFT studies offer valuable information on its electronic properties, including charge distribution and potential reactivity sites (Toh et al., 2016).
Applications De Recherche Scientifique
-
Crystallography and Material Science
- The compound has been studied for its crystal structure. The study was conducted by Yoshinobu Ishikawa at the School of Pharmaceutical Sciences, University of Shizuoka .
- The compound was found to be essentially coplanar with all atoms, with the largest deviation from the least-squares plane being for a benzene-ring C atom .
- In the crystal, molecules are linked through stacking interactions, C—H O hydrogen bonds and short C O contacts .
- The study also revealed unsymmetrical halogen halogen interactions between the bromine and fluorine atoms .
-
- The compound has been used in crystallography studies to understand its structure and bonding . The non-H atoms are essentially coplanar, with the largest deviation from its mean plane being found for the ring-bound carbonyl O atom . In the crystal, molecules are linked through halogen bonds along [101]. Molecules are assembled into layers parallel to (101) via π–π stacking interactions along the b axis .
-
- The compound has been used in crystallography studies to understand its structure and bonding . The non-H atoms are essentially coplanar, with the largest deviation from its mean plane being found for the ring-bound carbonyl O atom . In the crystal, molecules are linked through halogen bonds along [101]. Molecules are assembled into layers parallel to (101) via π–π stacking interactions along the b axis .
Propriétés
IUPAC Name |
6-bromo-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZXSJBHMOQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346713 | |
| Record name | 6-Bromo-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
52817-12-6 | |
| Record name | 6-Bromo-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-formylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



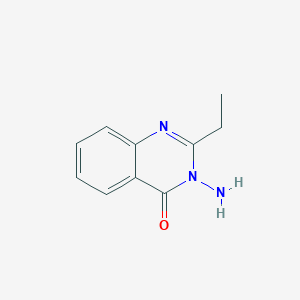




![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)
